![molecular formula C7H6Cl2N2 B1322050 5-Chloroimidazo[1,2-a]pyridine hydrochloride CAS No. 3931-68-8](/img/structure/B1322050.png)
5-Chloroimidazo[1,2-a]pyridine hydrochloride
Overview
Description
5-Chloroimidazo[1,2-a]pyridine hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a chlorine atom attached at the 5-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroimidazo[1,2-a]pyridine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with chloroacetaldehyde in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyridine core. The chlorination at the 5-position can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the synthesis process. Purification steps, including crystallization and recrystallization, are employed to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
5-Chloroimidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction reactions can be used to modify the imidazo[1,2-a]pyridine core or reduce specific functional groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents are utilized.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation and reduction reactions can lead to the formation of hydroxylated or dechlorinated products.
Scientific Research Applications
Medicinal Chemistry Applications
5-Chloroimidazo[1,2-a]pyridine hydrochloride serves as a versatile scaffold in the development of various therapeutic agents. Its structural framework has been associated with numerous biological activities, including:
- Anticancer Activity : Compounds derived from the imidazo[1,2-a]pyridine scaffold have shown promising results against various cancer cell lines. For instance, new derivatives have been synthesized and evaluated for their anticancer properties against A-498 (kidney carcinoma) and A-549 (lung carcinoma) cell lines. One study reported that specific derivatives exhibited significant inhibition of the A-498 cell line with a GI50 value of less than 10 µM .
- Antimicrobial Properties : The synthesized analogs of 5-chloroimidazo[1,2-a]pyridine have demonstrated moderate to good antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans .
- Protein Kinase Inhibition : Research indicates that imidazo[1,2-a]pyridines can act as inhibitors of disease-relevant protein kinases. A study highlighted the synthesis of several derivatives that were tested against kinases associated with Alzheimer's disease and cancer, showing potential for therapeutic strategies targeting these conditions .
Structural Modifications and SAR Studies
The structure-activity relationship (SAR) studies of 5-chloroimidazo[1,2-a]pyridine derivatives have been crucial in optimizing their biological activities. Modifications at various positions on the imidazo ring have led to improved potency against specific targets. For example:
- Substituent Variations : By varying substituents on the imidazo[1,2-a]pyridine scaffold, researchers have created a library of compounds with enhanced activity profiles. The introduction of different functional groups has been shown to influence binding affinity and selectivity towards specific kinases .
Case Study 1: Anticancer Activity Evaluation
A recent study synthesized novel Schiff bases derived from 5-chloroimidazo[1,2-a]pyridine and evaluated their anticancer activity. The findings indicated that certain derivatives exhibited significant cytotoxic effects against A-498 and A-549 cell lines, showcasing their potential as anticancer agents .
Case Study 2: Inhibition of Protein Kinases
In another investigation focusing on Alzheimer's disease therapeutics, several imidazo[1,2-a]pyridine derivatives were screened for their ability to inhibit CLK1 kinase. Among the tested compounds, one derivative showed notable selectivity and potency against CLK1 while maintaining low toxicity levels . This highlights the scaffold's utility in developing targeted therapies for neurodegenerative diseases.
Summary of Biological Activities
Biological Activity | Description |
---|---|
Anticancer | Effective against various cancer cell lines (e.g., A-498, A-549) |
Antimicrobial | Moderate to good activity against bacterial (e.g., S. aureus) and fungal strains |
Protein Kinase Inhibition | Potential inhibitors for kinases related to Alzheimer's disease and cancer |
Mechanism of Action
The mechanism of action of 5-Chloroimidazo[1,2-a]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the chlorine substitution.
6-Chloroimidazo[1,2-a]pyridine: A similar compound with the chlorine atom at the 6-position.
Imidazo[1,2-a]pyridine-3-carboxamide: A derivative with a carboxamide group at the 3-position.
Uniqueness
5-Chloroimidazo[1,2-a]pyridine hydrochloride is unique due to the presence of the chlorine atom at the 5-position, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications in research and industry.
Biological Activity
5-Chloroimidazo[1,2-a]pyridine hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Overview of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have demonstrated significant biological activity across various therapeutic areas. The presence of the imidazole and pyridine rings contributes to their ability to interact with biological targets, making them valuable in drug discovery. The scaffold has been associated with activities such as anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects .
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-chloroimidazo[1,2-a]pyridine derivatives. For instance, compound I-11 has been identified as a potent inhibitor of KRAS G12C-mutated cancer cells. This compound was shown to induce apoptosis in NCI-H358 cells through molecular docking studies and cellular assays, indicating its potential as a lead compound for targeted cancer therapies .
Antimicrobial Properties
The imidazo[1,2-a]pyridine scaffold has also been evaluated for its antimicrobial properties. Compounds within this class have shown efficacy against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 μM. This suggests that 5-chloroimidazo[1,2-a]pyridine could be a candidate for further development in tuberculosis treatment .
Cholinesterase Inhibition
Another significant area of research involves the inhibition of acetylcholinesterase (AChE). Several derivatives have been tested for their ability to inhibit AChE with IC50 values demonstrating promising results. The protective effects against organophosphate poisoning were also noted in animal models, indicating potential applications in neuroprotection and treatment of Alzheimer's disease .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications on the imidazo[1,2-a]pyridine ring can significantly influence biological activity. For example:
- Substituents : The presence of halogens on the phenyl ring enhances AChE inhibitory activity.
- Positioning : Different positions of substituents on the imidazo ring can lead to varying levels of potency against specific targets.
A comprehensive SAR analysis is essential for optimizing the biological activity of these compounds and guiding future synthetic efforts .
Case Studies
Case Study 1: Anti-TB Activity
A high-throughput screening identified several imidazo[1,2-a]pyridine derivatives as potent inhibitors of Mtb. One notable compound exhibited an MIC80 value that resulted in an 80% reduction in bacterial growth, showcasing its potential as a new anti-TB agent .
Case Study 2: Neuroprotective Effects
In vitro studies demonstrated that certain derivatives could inhibit neuroinflammation by modulating the IKKβ-NF-κB signaling pathway in LX-2 cells. These findings suggest that 5-chloroimidazo[1,2-a]pyridine may have applications in treating neurodegenerative diseases like Alzheimer's by reducing inflammation and fibrosis markers .
Properties
IUPAC Name |
5-chloroimidazo[1,2-a]pyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2.ClH/c8-6-2-1-3-7-9-4-5-10(6)7;/h1-5H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGYDQGPMRUIQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621322 | |
Record name | 5-Chloroimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3931-68-8 | |
Record name | Imidazo[1,2-a]pyridine, 5-chloro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3931-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloroimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.